![molecular formula C26H23ClN2O2 B7708160 3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide](/img/structure/B7708160.png)
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with chloro, dimethylphenyl, and hydroxyquinolinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 3-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine to form the intermediate benzamide.
Introduction of the Hydroxyquinolinyl Group: The intermediate benzamide is then reacted with 2-hydroxy-6-methylquinoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
3-chloro-N-(2,5-dimethylphenyl)benzamide: Lacks the hydroxyquinolinyl group.
N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide: Lacks the chloro group.
3-chloro-N-(phenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of both the chloro and hydroxyquinolinyl groups in 3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide makes it unique
属性
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O2/c1-16-8-10-23-20(11-16)13-21(25(30)28-23)15-29(24-12-17(2)7-9-18(24)3)26(31)19-5-4-6-22(27)14-19/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLUUUAPKBZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
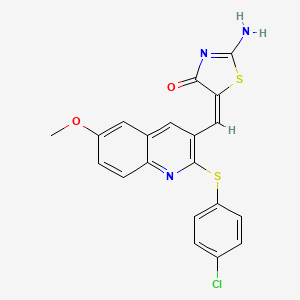
![N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7708084.png)
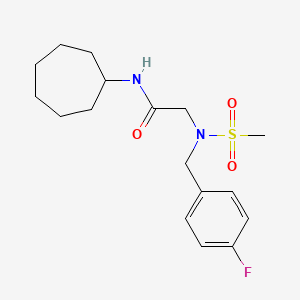
![N-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708087.png)
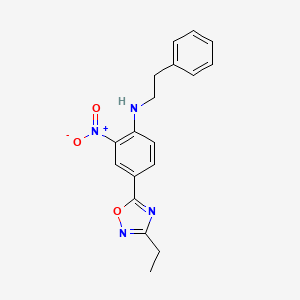
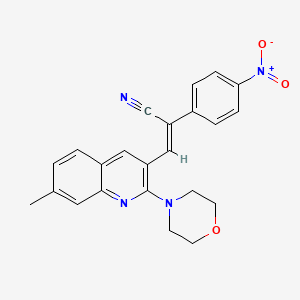
![2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide](/img/structure/B7708113.png)
![(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B7708119.png)
![N-(3,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708127.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
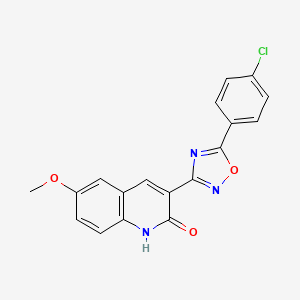
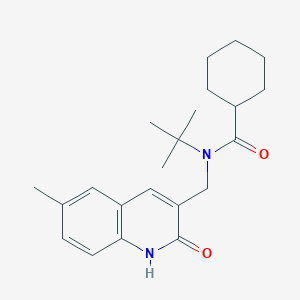

![(4Z)-4-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7708158.png)
